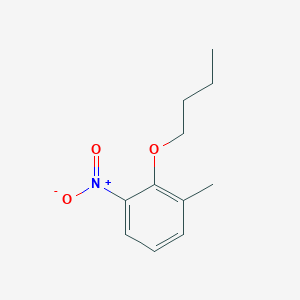

2-Butoxy-3-nitrotoluene

Vue d'ensemble

Description

2-Butoxy-3-nitrotoluene is a chemical compound with the CAS Number: 911804-98-3. It has a molecular weight of 209.24 and its IUPAC name is 2-butoxy-1-methyl-3-nitrobenzene . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of this compound and similar compounds involves oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen .Molecular Structure Analysis

The linear formula of this compound is C11H15NO3 . The InChI code for this compound is 1S/C11H15NO3/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3 .Chemical Reactions Analysis

Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen was achieved . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.24 and a linear formula of C11H15NO3 .Applications De Recherche Scientifique

Thermal Decomposition and Safety

The study of 2-nitrotoluene (2-NT), closely related to 2-Butoxy-3-nitrotoluene, has been significant in understanding its thermal decomposition, which is crucial for industrial safety. Research using the Advanced Reactive System Screening Tool (ARSST) has revealed that 2-NT undergoes two major decomposition stages, with the "onset" temperatures around 300°C and 400°C. Additives like Na2SO4 and NaNO3 can increase the decomposition "onset" temperature, enhancing safety measures in handling and storage (Zhu et al., 2017).

Biodegradation for Environmental Remediation

Microorganisms play a pivotal role in detoxifying environmental pollutants like nitrotoluenes. A study on the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1 demonstrated that immobilized cells in polyurethane foam (PUF) achieved higher degradation rates compared to freely suspended cells, offering a potential method for the bioremediation of nitrotoluene-contaminated environments (Mulla et al., 2013).

Enzymatic Transformation and Bioremediation

Research on 3-nitrotoluene dioxygenase from Diaphorobacter sp. strain DS2 has provided insights into the enzymatic processes involved in the biotransformation of nitrotoluenes. Structural and functional studies of this enzyme have elucidated the mechanisms by which it converts 3-nitrotoluene into less harmful compounds, highlighting the enzyme's potential application in bioremediation strategies (Kumari et al., 2017).

Advanced Detection Methods

The development of sensitive detection methods for nitrotoluenes is critical for both environmental monitoring and security applications. Research into the photo-dissociation of 2-nitrotoluene has revealed the potential for using spectroscopic techniques to detect vibrationally excited NO, a byproduct of nitrotoluene decomposition, indicating a novel approach for the detection of explosive compounds (Diez-y-Riega & Eilers, 2012).

Chemical Synthesis and Catalysis

The synthesis of 1-butoxy-4-nitrobenzene, a compound structurally similar to this compound, demonstrates the application of multi-site phase-transfer catalysis (MPTC) in organic synthesis. This method, enhanced by ultrasound irradiation, offers an efficient pathway for producing nitroaromatic ethers, which are valuable in various chemical industries (Harikumar & Rajendran, 2014).

Mécanisme D'action

- The primary targets of 2-Butoxy-3-nitrotoluene are not explicitly mentioned in the literature I found. However, it’s important to note that this compound belongs to the nitrotoluene family, which includes three isomers: p-nitrotoluene, m-nitrotoluene, and o-nitrotoluene .

Target of Action

Mode of Action

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . They are also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

2-butoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFRHIXCITJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743107 | |

| Record name | 2-Butoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911804-98-3 | |

| Record name | 2-Butoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

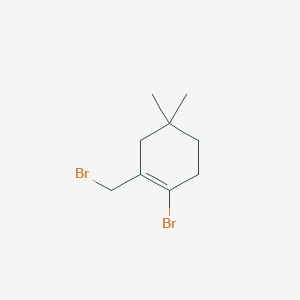

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

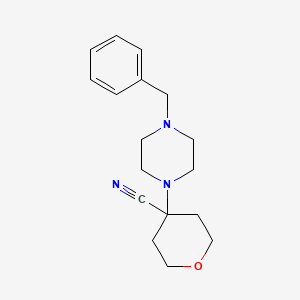

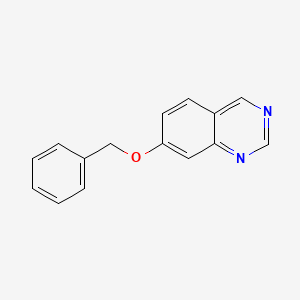

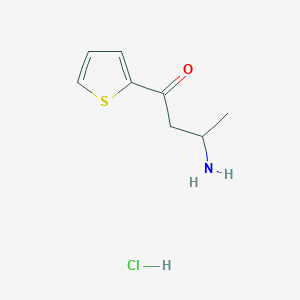

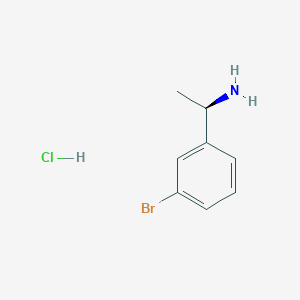

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)